molecular formula C10H18O2 B087268 Methyl 2-nonenoate CAS No. 111-79-5

Methyl 2-nonenoate

Cat. No.: B087268
CAS No.: 111-79-5
M. Wt: 170.25 g/mol
InChI Key: ZWNPUELCBZVMDA-HJWRWDBZSA-N
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Description

Methyl 2-nonenoate, also known as methyl (E)-2-nonenoate, is an organic compound with the molecular formula C10H18O2. It is a fatty acid ester characterized by a distinct green, waxy, fruity, and sweet aroma. This compound is commonly used in the flavor and fragrance industry due to its attractive scent profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-nonenoate can be synthesized through various chemical pathways. One common method involves the esterification of 2-nonenoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-nonenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-nonenoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-nonenoate primarily involves its interaction with olfactory receptors, which are responsible for detecting its characteristic aroma. The compound binds to specific receptors in the nasal epithelium, triggering a signal transduction pathway that results in the perception of its scent. Additionally, its chemical structure allows it to participate in various biochemical pathways, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: Methyl 2-nonenoate is unique due to its specific double bond position, which imparts distinct olfactory properties and reactivity. This makes it particularly valuable in the flavor and fragrance industry, where it can enhance and modify the scent profiles of various products .

Properties

CAS No.

111-79-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

methyl (Z)-non-2-enoate

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-7H2,1-2H3/b9-8-

InChI Key

ZWNPUELCBZVMDA-HJWRWDBZSA-N

SMILES

CCCCCCC=CC(=O)OC

Isomeric SMILES

CCCCCC/C=C\C(=O)OC

Canonical SMILES

CCCCCCC=CC(=O)OC

boiling_point

115.00 °C. @ 21.00 mm Hg

density

0.893-0.900 (20°)

Key on ui other cas no.

37822-76-7
111-79-5

physical_description

Colourless or light-yellow liquid;  Green, violet aroma

Pictograms

Environmental Hazard

solubility

Insoluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Methyl 2-nonenoate important in the context of food science?

A: this compound is identified as a volatile organic compound (VOC) that serves as a signature marker for the detection of Zygosaccharomyces rouxii contamination in jujube honey. [] This yeast species is a known contaminant responsible for spoilage, and its early detection is crucial for maintaining honey quality.

Q2: How can we detect the presence of this compound in contaminated honey?

A: Researchers have successfully used headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) to identify and quantify this compound and other characteristic VOCs in contaminated jujube honey samples. [] This technique allows for the sensitive and accurate detection of Z. rouxii contamination, even at early stages.

Q3: Is there a difference in this compound production between mature and immature honey?

A: Interestingly, the research indicates that the volatile profile, including this compound, can vary depending on the maturity of the honey. [] While this compound was present in both mature and immature contaminated honey, additional VOCs like methyl heptanoate, 2,6,10-trimethyltetradecane, and heptanal were specifically identified as potential markers for immature jujube honey contamination.

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